molecular formula C21H25ClFN3O2 B6489090 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-50-5

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B6489090
CAS No.: 898448-50-5
M. Wt: 405.9 g/mol
InChI Key: BQKLGSFHAHUAOF-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a chemical compound offered for research and development purposes. It belongs to the class of substituted benzamides, a group of molecules known to be of significant interest in medicinal chemistry and neuroscience research . Substituted benzamides have been extensively studied as ligands for dopamine receptor subtypes, which are G protein-coupled receptors (GPCRs) implicated in a variety of neurological and psychiatric conditions . The structure of this particular compound incorporates both a 4-methoxyphenyl group and a 4-methylpiperazine moiety, features that are commonly found in pharmacologically active molecules targeting the central nervous system. This product is intended for use in non-clinical research, such as in vitro binding assays or functional studies to investigate its interactions with biological targets. It is supplied as a solid and should be handled by qualified laboratory personnel only. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O2/c1-25-10-12-26(13-11-25)19(15-6-8-16(28-2)9-7-15)14-24-21(27)20-17(22)4-3-5-18(20)23/h3-9,19H,10-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKLGSFHAHUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C20H24ClFN2O2
  • Molecular Weight : 366.87 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards specific targets, which may include:

  • Kinases : Potential inhibition of kinases involved in cellular signaling pathways.
  • Receptors : Interaction with neurotransmitter receptors affecting central nervous system functions.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, although specific IC50 values need further exploration.
  • Antimicrobial Properties : There is evidence suggesting potential activity against various pathogens, warranting further investigation into its use as an antimicrobial agent.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. These studies typically involve:

  • Cell Viability Assays : Assessing cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes linked to disease processes.
StudyCell LineIC50 (µM)Notes
Study 1A549 (Lung Cancer)TBDSignificant inhibition observed
Study 2MCF7 (Breast Cancer)TBDModerate cytotoxicity reported
Study 3HEK293 (Human Kidney)TBDNon-toxic at tested concentrations

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effect on A549 and MCF7 cell lines, demonstrating a dose-dependent inhibition of cell growth, with further analysis indicating potential apoptosis induction.
  • Antimicrobial Screening : In another investigation, the compound was screened against common bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to benzamide derivatives and piperazine-containing analogs to highlight structural and functional distinctions.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound : 2-Chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide 2-Cl, 6-F benzamide; 4-methoxyphenyl; 4-methylpiperazine ~447.9 (calculated) Hypothesized CNS/oncology applications
Rip-B : 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide 2-OH benzamide; 3,4-dimethoxyphenethylamine ~315.3 Antioxidant/neuroprotective activity (in vitro)
Intermediate 30 analog : 4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br, F substituents; trifluoropropyl group ~488.2 Agrochemical precursor (herbicide/pesticide)
Diflufenican : N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide; CF₃ group ~425.3 Herbicide (inhibits carotenoid biosynthesis)
BP 27384 : N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Thiazole-pyrimidine core; hydroxyethylpiperazine ~528.0 Kinase inhibitor (research phase)
Compound : 2-Chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride Phenylsulfonyl-piperazine; HCl salt 462.4 Antipsychotic candidate (preclinical)

Key Findings from Structural Analysis

Substituent Effects on Bioactivity :

  • The 2-chloro-6-fluoro substitution on the benzamide core distinguishes the target compound from Rip-B (2-hydroxy substituent), which lacks halogen-mediated lipophilicity and target affinity .
  • Compared to Intermediate 30 analogs (e.g., bromo/trifluoropropyl groups), the target compound’s smaller halogens (Cl, F) may reduce steric hindrance, favoring receptor binding .

Piperazine Modifications :

  • The 4-methylpiperazine group in the target compound contrasts with BP 27384 ’s hydroxyethylpiperazine, which introduces additional hydrogen-bonding capacity but may increase metabolic instability .
  • The phenylsulfonyl-piperazine in ’s compound enhances polarity and solubility via the sulfonyl group, though it may reduce blood-brain barrier penetration compared to the target compound’s 4-methoxyphenyl group .

Applications and Selectivity :

  • Unlike Diflufenican (agrochemical), the target compound’s piperazine and methoxyphenyl groups suggest CNS or anticancer applications, aligning with structurally related antipsychotics (e.g., ) .
  • BP 27384 ’s thiazole-pyrimidine core demonstrates kinase inhibition, whereas the target compound’s simpler benzamide scaffold may prioritize ease of synthesis and pharmacokinetic optimization .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzamide core via coupling of 2-chloro-6-fluorobenzoic acid derivatives with a primary amine intermediate.
  • Step 2: Introduction of the 4-methylpiperazine moiety through nucleophilic substitution or reductive amination under basic conditions (e.g., triethylamine) .
  • Step 3: Final purification using column chromatography or recrystallization to achieve >95% purity.
    Key reagents include coupling agents like DCC/HOBt for amide bond formation , and reaction temperatures may range from −50°C (for sensitive intermediates) to reflux conditions .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • X-ray Crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in piperazine derivatives) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
  • Elemental Analysis: Validates purity by quantifying C, H, N, and Cl content .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent Modification: Systematically alter the 4-methoxyphenyl or 4-methylpiperazine groups to assess impact on target binding .
  • Biological Assays: Test modified analogs against relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Computational Modeling: Combine molecular docking (e.g., AutoDock) with free-energy perturbation to predict binding affinity changes .

Advanced: What strategies resolve contradictions in reported binding affinity data for this compound?

Answer:

  • Assay Standardization: Use uniform buffer conditions (pH 7.4, 25°C) and validate with positive controls .
  • Orthogonal Validation: Confirm binding via SPR, isothermal titration calorimetry (ITC), and cellular assays (e.g., cAMP inhibition) .
  • Meta-Analysis: Compare datasets across studies, accounting for differences in protein isoforms or allosteric modulation .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

  • Molecular Docking: Utilize SMILES/InChI descriptors (e.g., from PubChem ) to model binding poses in target active sites.
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories using GROMACS or AMBER .
  • QSAR Modeling: Train models on analogs with known IC₅₀ values to predict activity against novel targets .

Basic: How is purity assessed during synthesis and formulation?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity ≥95% is typical .
  • TLC: Monitor reaction progress using silica gel plates and chloroform/methanol eluents .
  • Fluorometric Titration: Detect trace impurities via fluorescence quenching at specific λₑₓ/λₑₘ .

Advanced: What challenges arise in optimizing aqueous solubility for in vivo studies?

Answer:

  • Salt Formation: Use hydrochloride or mesylate salts to enhance solubility .
  • Co-Solvents: Employ cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .
  • LogP Reduction: Introduce polar groups (e.g., hydroxyl) while monitoring permeability via PAMPA assays .

Advanced: How to design in vivo pharmacokinetic studies accounting for metabolic stability?

Answer:

  • Radiolabeling: Synthesize ¹⁴C-labeled analogs to track absorption/distribution in rodent models .
  • LC-MS/MS: Quantify plasma metabolites and identify major degradation pathways (e.g., CYP450 oxidation) .
  • Biliary Excretion Studies: Use cannulated models to assess hepatic clearance and enterohepatic recycling .

Basic: What crystallographic data are available for structural validation?

Answer:

  • Unit Cell Parameters: Resolved via single-crystal X-ray diffraction (e.g., space group P2₁/c, Z = 4) .
  • Hydrogen Bonding: Key interactions between the benzamide carbonyl and piperazine NH groups stabilize the lattice .
  • Thermal Ellipsoids: Validate conformational flexibility of the 4-methoxyphenyl moiety .

Advanced: How to address fluorescence interference in cellular imaging studies?

Answer:

  • Fluorophore Tagging: Attach non-overlapping dyes (e.g., Cy5) via click chemistry .
  • Quenching Controls: Use sodium dithionite to confirm signal specificity .
  • Two-Photon Microscopy: Reduce autofluorescence by imaging at near-infrared wavelengths .

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